![molecular formula C18H24ClN3O3S B2717848 1-(2-chlorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)methanesulfonamide CAS No. 1049370-85-5](/img/structure/B2717848.png)
1-(2-chlorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)methanesulfonamide
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Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the aforementioned functional groups. For example, a paper discusses the catalytic protodeboronation of pinacol boronic esters, which could potentially be a part of the synthesis process for this compound.Scientific Research Applications
Sulfenylation Reactions
Sulfenylation of pyrroles and indoles using specific sulfenylating agents demonstrates the utility of certain functional groups in facilitating electrophilic substitution reactions. This process is significant for synthesizing tri- and tetrasubstituted pyrroles and disubstituted indoles, providing a pathway for the development of compounds with potential applications in medicinal chemistry and materials science (Gilow et al., 1991).
Elimination Reactions
The kinetics of elimination reactions of 1,2-diphenyl ethyl substrates reveal insights into the mechanistic pathways involved in the presence of strong bases. Understanding these reactions helps in the design of new synthetic routes for producing complex organic molecules (Kumar & Balachandran, 2008).
Synthesis of 1-Methylsulfonyl-indoles
A one-step synthesis method for 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamide demonstrates a novel approach to accessing indole derivatives. Such compounds are crucial in drug development due to their biological activity (Sakamoto et al., 1988).
Molecular Structure Analysis
The analysis of N-(2,3-Dichlorophenyl)methanesulfonamide's structure provides insights into the conformation and packing of molecules, which is essential for understanding the physical properties and reactivity of similar compounds (Gowda et al., 2007).
Asymmetric Allylic Alkylations
The preparation of enantiomerically pure ligands and their application in Pd-catalyzed asymmetric allylic alkylations exemplifies the role of these compounds in achieving high enantioselectivity in synthetic chemistry. This process is crucial for producing chiral molecules, which are important in pharmaceuticals (Uenishi & Hamada, 2001).
Methylthio- and Methylsulfonyl-polychlorobiphenyls Synthesis
The synthesis and characterization of methylthio- and methylsulfonyl-polychlorobiphenyls through nucleophilic aromatic substitution offer pathways to modify polychlorinated biphenyls (PCBs), which is significant for environmental chemistry and detoxification studies (Bergman & Wachtmeister, 1978).
properties
IUPAC Name |
1-(2-chlorophenyl)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O3S/c1-21-8-4-7-17(21)18(22-9-11-25-12-10-22)13-20-26(23,24)14-15-5-2-3-6-16(15)19/h2-8,18,20H,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGONWPCUWOTPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)CC2=CC=CC=C2Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)methanesulfonamide |
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